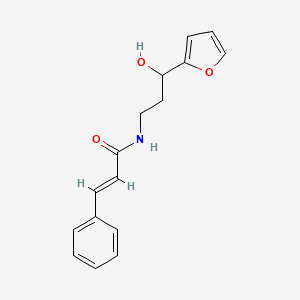

N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide” is a chemical compound with the molecular formula C16H17NO3 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The experimental NMR data was as follows: 1H-NMR (600 MHz, CDCl3) δ 7.11 (d, J = 3.4 Hz, 1H), 6.17 (d, J = 3.4 Hz, 1H), 2.47 – 2.42 (d, J = 1.02 Hz, 3H), 2.40 (s, 3H) .

Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that cinnamamide derivatives, including structures similar to N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide, have been studied for their anticonvulsant properties. Crystallographic studies on N-substituted cinnamamide derivatives revealed potential for anticonvulsant activity based on their molecular conformations and interactions. These compounds are analyzed for their pharmacophore model alignment with known anticonvulsants, suggesting that the presence of an electron-donor atom combined with a hydrogen-bond acceptor/donor domain may contribute to their efficacy (Żesławska et al., 2017). Further crystallographic studies support the idea that cinnamamide pharmacophores, through specific molecular structures and intermolecular interactions, may possess anticonvulsant activity (Żesławska et al., 2018).

Antidepressant Activity

A novel N-cinnamamide derivative, closely related to this compound, demonstrated significant antidepressant activity in animal models. This derivative was shown to reduce immobility time in the forced swimming and tail suspension tests, indicative of potential antidepressant effects (Guan & Qu, 2011).

Chemical Synthesis and Catalysis

Research involving 2-(3-acetoxypropyl)furan and its reactions with various carbonylic compounds in the presence of acid zeolites highlights a method for conducting selective condensations. This work suggests the potential for this compound derivatives in chemical synthesis and catalysis, providing pathways for creating novel compounds with specific properties (Algarra et al., 1995).

Wirkmechanismus

While the specific mechanism of action for “N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide” is not available, similar compounds have shown to produce anti-neuropathic pain activity using the streptozotocin (STZ)- and oxaliplatin-induced neuropathic pain animal models . The observed anti-neuropathic pain activity was inhibited by the α7-selective antagonist methyllycaconitine, indicating that the effect is mediated by α7 nicotinic acetylcholine receptors .

Eigenschaften

IUPAC Name |

(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKSHTZNLZCTKO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)

![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)